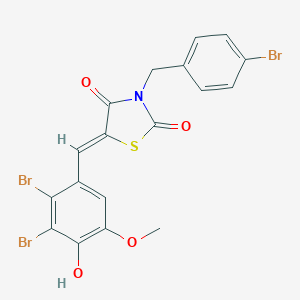
(5Z)-3-(4-bromobenzyl)-5-(2,3-dibromo-4-hydroxy-5-methoxybenzylidene)-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-3-(4-bromobenzyl)-5-(2,3-dibromo-4-hydroxy-5-methoxybenzylidene)-1,3-thiazolidine-2,4-dione is a chemical compound that belongs to the class of thiazolidine-2,4-dione derivatives. This compound has been extensively studied for its potential applications in scientific research, particularly in the fields of medicinal chemistry and pharmacology.
Mechanism of Action
The mechanism of action of (5Z)-3-(4-bromobenzyl)-5-(2,3-dibromo-4-hydroxy-5-methoxybenzylidene)-1,3-thiazolidine-2,4-dione is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways in cells. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (5Z)-3-(4-bromobenzyl)-5-(2,3-dibromo-4-hydroxy-5-methoxybenzylidene)-1,3-thiazolidine-2,4-dione have been extensively studied. This compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to modulate various metabolic pathways in cells, which may have implications for the treatment of diabetes and other metabolic disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of (5Z)-3-(4-bromobenzyl)-5-(2,3-dibromo-4-hydroxy-5-methoxybenzylidene)-1,3-thiazolidine-2,4-dione is its versatility in various lab experiments. It can be easily synthesized and purified, and its effects can be studied in vitro and in vivo. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of (5Z)-3-(4-bromobenzyl)-5-(2,3-dibromo-4-hydroxy-5-methoxybenzylidene)-1,3-thiazolidine-2,4-dione. One of the main areas of interest is its potential use in the development of new drugs for the treatment of various diseases. It may also have potential applications in medical imaging and as a diagnostic tool. Further studies are needed to fully understand the mechanism of action and potential side effects of this compound.
Synthesis Methods
The synthesis of (5Z)-3-(4-bromobenzyl)-5-(2,3-dibromo-4-hydroxy-5-methoxybenzylidene)-1,3-thiazolidine-2,4-dione involves the reaction of 4-bromobenzaldehyde, 2,3-dibromo-4-hydroxy-5-methoxybenzaldehyde, and thiazolidine-2,4-dione in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, and the product is purified using various chromatographic techniques.
Scientific Research Applications
(5Z)-3-(4-bromobenzyl)-5-(2,3-dibromo-4-hydroxy-5-methoxybenzylidene)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential applications in scientific research. This compound has shown promising results in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases such as cancer, diabetes, and inflammation. It has also been studied for its potential use as a diagnostic tool in medical imaging.
properties
Product Name |
(5Z)-3-(4-bromobenzyl)-5-(2,3-dibromo-4-hydroxy-5-methoxybenzylidene)-1,3-thiazolidine-2,4-dione |
|---|---|
Molecular Formula |
C18H12Br3NO4S |
Molecular Weight |
578.1 g/mol |
IUPAC Name |
(5Z)-3-[(4-bromophenyl)methyl]-5-[(2,3-dibromo-4-hydroxy-5-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H12Br3NO4S/c1-26-12-6-10(14(20)15(21)16(12)23)7-13-17(24)22(18(25)27-13)8-9-2-4-11(19)5-3-9/h2-7,23H,8H2,1H3/b13-7- |
InChI Key |
JYCMPKMWBRSSKY-QPEQYQDCSA-N |
Isomeric SMILES |
COC1=C(C(=C(C(=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Br)Br)Br)O |
SMILES |
COC1=C(C(=C(C(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Br)Br)Br)O |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Br)Br)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3,4-dimethylphenyl)-2-[4-(2-phenylcarbohydrazonoyl)phenoxy]acetamide](/img/structure/B302269.png)
![N-(3,4-dimethylphenyl)-2-[2-ethoxy-4-(2-{3-nitrobenzoyl}carbohydrazonoyl)phenoxy]acetamide](/img/structure/B302270.png)
![N-(3,4-dimethylphenyl)-2-{4-[2-(3-methylbenzoyl)carbohydrazonoyl]phenoxy}acetamide](/img/structure/B302271.png)
![2-{4-[2-(3-chlorobenzoyl)carbohydrazonoyl]-2-ethoxyphenoxy}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B302274.png)
![2-{4-[2-(3-chlorobenzoyl)carbohydrazonoyl]-2-methoxyphenoxy}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B302275.png)
![N-(3,4-dimethylphenyl)-2-{2-ethoxy-4-[2-(4-methoxybenzoyl)carbohydrazonoyl]phenoxy}acetamide](/img/structure/B302277.png)
![2-[4-(2-benzoylcarbohydrazonoyl)phenoxy]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B302281.png)
![2-{4-[2-(5-bromo-2-hydroxybenzoyl)carbohydrazonoyl]phenoxy}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B302282.png)
![N'-[2-(benzyloxy)-5-bromobenzylidene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B302285.png)
![N'-[2-({4-nitrobenzyl}oxy)benzylidene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B302286.png)
![N'-{2-[(2-fluorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B302288.png)
![N'-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302290.png)
![N'-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302291.png)
![N'-{(E)-[4-(2-methylpropoxy)phenyl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302292.png)